2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride

Description

Chemical Identification and Nomenclature

2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride represents a substituted pyridine carboxylic acid derivative characterized by specific functional group positioning on the aromatic heterocyclic ring system. The compound is officially registered under Chemical Abstracts Service number 1803602-19-8, providing definitive identification within chemical databases and commercial suppliers. The molecular formula for this hydrochloride salt is documented as C8H10ClNO3, with a corresponding molecular weight of 203.62 daltons. This formulation reflects the addition of hydrochloric acid to the parent carboxylic acid, forming a stable salt that exhibits enhanced solubility properties compared to the free acid form.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems refer to this compound as 2-methoxy-6-methylisonicotinic acid hydrochloride, reflecting the historical naming convention where isonicotinic acid specifically denotes pyridine-4-carboxylic acid derivatives. The base compound without the hydrochloride salt carries the Chemical Abstracts Service number 54221-94-2 and molecular formula C8H9NO3 with a molecular weight of 167.16 daltons. Commercial suppliers typically market this compound with purity specifications of 95% or higher, indicating its suitability for research and synthetic applications.

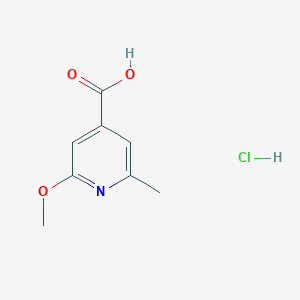

The structural framework consists of a pyridine ring bearing three distinct substituents: a methoxy group at the 2-position, a methyl group at the 6-position, and a carboxylic acid functionality at the 4-position. This substitution pattern creates a unique electronic environment within the aromatic system, influencing both chemical reactivity and physical properties. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the pyridine ring, creating a positively charged nitrogen center balanced by the chloride anion.

Historical Context and Discovery

The development of this compound emerges from broader research efforts focused on pyridine carboxylic acid derivatives and their applications in medicinal chemistry. Historical research on isonicotinic acid derivatives dates back to commercial production methods involving ammoxidation of 4-picoline followed by hydrolysis processes. These foundational synthetic methodologies established the framework for developing more complex substituted pyridine carboxylic acids, including compounds with methoxy and methyl substituents.

Significant advancement in the synthesis of related methoxylated pyridine carboxylic acids occurred through research published in pharmaceutical literature, particularly focusing on the development of antiemetic agents and dopamine receptor antagonists. Research conducted by pharmaceutical companies led to the discovery that specific substitution patterns on pyridine carboxylic acid scaffolds could yield compounds with enhanced biological activity profiles. The preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate derivatives demonstrated the synthetic feasibility of introducing multiple functional groups onto pyridine ring systems.

The evolution of synthetic methodologies for preparing substituted pyridine carboxylic acids involved significant process improvements, particularly in achieving regioselectivity when introducing multiple substituents. Research efforts focused on developing practical synthetic routes from commercially available starting materials, such as 2,6-dichloropyridine derivatives, through selective substitution reactions. These synthetic advances enabled the preparation of complex pyridine carboxylic acid derivatives, including compounds with methoxy and methyl substituents at specific positions.

Significance in Organic Chemistry

This compound holds particular significance within organic chemistry as a representative member of the substituted pyridine carboxylic acid class of compounds. The structural arrangement of functional groups creates unique electronic properties that distinguish this compound from other pyridine derivatives and influence its chemical behavior in synthetic transformations. The presence of both electron-donating groups (methoxy and methyl) and an electron-withdrawing carboxylic acid functionality generates a complex electronic environment that affects reactivity patterns and coordination chemistry potential.

The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic structures, particularly in pharmaceutical chemistry applications. Research demonstrates that pyridine carboxylic acid derivatives can undergo various chemical transformations, including esterification, amidation, and coordination polymer formation through metal ion binding. The specific substitution pattern of this compound makes it suitable for selective synthetic modifications while maintaining the integrity of the core pyridine structure.

Within the broader context of heterocyclic chemistry, this compound represents advances in selective functionalization of pyridine ring systems. The successful preparation of compounds with multiple substituents at specific positions demonstrates the maturation of synthetic methodologies for creating complex aromatic heterocycles. The hydrochloride salt formation enhances the compound's utility in synthetic applications by improving solubility characteristics and providing a stable, crystalline form suitable for storage and handling.

The significance of this compound extends to its potential applications in coordination chemistry, where the pyridine nitrogen and carboxylate functionality can serve as liganding sites for metal coordination. Research on related pyridine carboxylic acid derivatives indicates their ability to form coordination polymers and metal-organic frameworks through binding interactions with various metal ions. This coordination capability suggests potential applications in materials science and catalysis, although specific research on this compound in these contexts requires further investigation.

Properties

IUPAC Name |

2-methoxy-6-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-3-6(8(10)11)4-7(9-5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELYDSMMBUFXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride, often referred to as MMP, is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and agrochemicals.

- Molecular Formula : C₈H₉ClN₁O₃

- Molecular Weight : 195.62 g/mol

- Structure : The compound features a methoxy group at the 2-position and a carboxylic acid at the 4-position of the pyridine ring, contributing to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize precursors such as 2,6-dimethylpyridine and various methoxylating agents. The following table summarizes common synthetic routes:

| Step | Reagent/Conditions | Product |

|---|---|---|

| 1 | 2,6-Dimethylpyridine + Methanol + Acid catalyst | Methoxylated intermediate |

| 2 | Carboxylation agent (e.g., CO₂ under pressure) | Carboxylic acid derivative |

| 3 | Hydrochloric acid treatment | This compound |

Anti-inflammatory Properties

Research indicates that MMP exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Gallstone Dissolution

A recent study evaluated MMP as a topical agent for gallstone dissolution. In a porcine model, MMP demonstrated superior efficacy compared to traditional agents like methyl-tert-butyl ether (MTBE). The results indicated:

- Dissolution Rates : MMP achieved rates of 100% dissolution at 240 minutes, significantly higher than MTBE's performance.

- Toxicological Profile : MMP exhibited lower toxicity with reduced tissue damage and inflammation in vital organs during testing, indicating a safer profile for clinical use .

Antimicrobial Activity

MMP has shown potential antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their resistance to multiple drugs. This opens avenues for developing new antimicrobial agents based on MMP's structure .

Case Study 1: Gallstone Dissolution Efficacy

In a controlled study involving pigs with cholesterol gallstones:

- Objective : To compare the efficacy of MMP against MTBE.

- Methodology : Direct injection of both agents into the gallbladder.

- Findings : MMP resulted in approximately 1.8 times higher solubility compared to MTBE (P < 0.05), with favorable pharmacokinetics observed in subsequent analyses.

Case Study 2: Anti-inflammatory Effects

In vitro assays using RAW264.7 macrophages demonstrated:

- Treatment with MMP led to a significant reduction in TNF-alpha production by up to 70% compared to untreated controls.

- Mechanism : Suggested involvement of NF-kB signaling pathways, warranting further investigation into its molecular mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity

- Overview : The compound has been investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets effectively.

- Case Study : Derivatives of 2-Methoxy-6-methylpyridine-4-carboxylic acid hydrochloride have been synthesized and tested against various bacterial strains and cancer cell lines. Results indicated significant inhibitory effects on growth, suggesting its potential as a lead compound in drug development.

Pharmacological Studies

- Overview : The compound is utilized in pharmacological studies to evaluate its effects on specific biological pathways.

- Methods : In vitro assays are conducted to assess the compound's interaction with enzymes such as cytochrome P450, which is crucial for drug metabolism. Preliminary findings suggest favorable pharmacokinetic profiles, indicating lower toxicity and enhanced efficacy compared to traditional compounds .

Agrochemical Applications

Development of Herbicides and Pesticides

- Overview : The compound serves as a scaffold for the development of new agrochemicals, particularly herbicides and pesticides.

- Methods : Synthetic derivatives have been evaluated for their effectiveness against agricultural pests. Field trials demonstrated that certain derivatives exhibit potent activity while maintaining minimal environmental impact.

Molecular Recognition Studies

Binding Affinity Studies

- Overview : The unique hydrogen-bonding capabilities of this compound make it valuable in studying molecular recognition processes.

- Methods : Researchers employ techniques such as NMR spectroscopy and X-ray crystallography to explore how the compound interacts with peptide nucleic acids (PNAs) and RNA structures. These studies aim to enhance specificity in drug-target interactions, potentially leading to more effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s pyridine core and substituent patterns can be compared to related derivatives (Table 1):

Table 1. Key Structural and Physicochemical Comparisons

Key Observations :

- Salt Form : The hydrochloride salt improves aqueous solubility, a feature shared with Arbidol and Yohimbine hydrochlorides, which are formulated for enhanced bioavailability .

- Ring Heteroatoms : Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic properties due to additional nitrogen atoms, influencing reactivity in cross-coupling reactions .

Physicochemical and Computational Insights

- Electronic Structure : Computational studies using Gaussian basis sets (e.g., 6-31G) could elucidate the electron distribution effects of methoxy vs. hydroxy or chloro substituents, influencing dipole moments and solubility .

- Natural Hybrid Orbitals : Analyses of bonding patterns in similar compounds (e.g., Yohimbine) reveal how substituents like methoxy groups affect hybridization and molecular geometry .

Preparation Methods

Nucleophilic Aromatic Substitution on 2,6-Dichloropyridine Derivatives

A major synthetic strategy involves starting from 2,6-dichloropyridine-4-carboxylic acid esters , which undergo regioselective nucleophilic substitution to introduce the methoxy and methylamino groups.

- Starting Material: Methyl 2,6-dichloropyridine-4-carboxylate

- Nucleophiles: Sodium methoxide and methylamine or related amines

- Solvents: N,N-dimethylformamide (DMF), methanol (MeOH), tetrahydrofuran (THF), or dichloromethane (CH2Cl2)

- Temperature: Typically reflux or elevated temperatures (~30 °C to 140 °C depending on step)

- Selectivity: Methoxide anion preferentially substitutes at the 2-position in some solvents, but in DMF, substitution at the 6-position is favored, especially when using 4-methylbenzenethiolate anion as an intermediate nucleophile

- Yields: Overall yields up to 67% for the key intermediate methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which can be converted to the acid hydrochloride salt.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Selective nucleophilic substitution of methyl 2,6-dichloropyridine-4-carboxylate with 4-methylbenzenethiolate anion in DMF | DMF, -30 °C | Quantitative | High regioselectivity (~97% at 6-position) |

| 2 | Treatment of 6-(4-methylbenzenethio) ester with sodium methoxide | MeOH reflux | 87 | Converts thioether to methoxy group |

| 3 | Oxidation of thioether to sulfoxide and sulfone mixture | Oxidizing agent, recrystallization | Good yield | Sulfoxide used for next substitution |

| 4 | Nucleophilic substitution of sulfoxide with methylamine | Mild conditions | - | Produces 6-methylamino derivative |

| 5 | Bromination and alkaline hydrolysis to yield 2-methoxy-6-methylaminopyridine-4-carboxylic acid | N-bromosuccinimide (NBS), alkaline hydrolysis | 67 overall | Final acid product precursor |

Catalytic Hydrogenolysis of Halogenated Intermediates

Another effective method involves catalytic hydrogenolysis of halogenated pyridine derivatives:

- Starting Material: 2-Methyl-6-chloropyridine-4-carboxylic acid lower alkyl ester

- Catalyst: Palladium on charcoal (Pd/C)

- Hydrogen Source: Molecular hydrogen (H2)

- Solvent: Methanol or other aliphatic alcohols

- Additives: Halogen halide binding agents like alkali acetate or ammonia to facilitate halogen removal without ester hydrolysis

- Process: Hydrogenolysis replaces the 6-chloro substituent with hydrogen, followed by hydrazine hydrate treatment to convert esters to hydrazides and subsequent purification steps

- Yield: Up to 80% molar yield in intermediate steps; final hydrazide melting point 113-114 °C indicates purity.

Oxidation and Esterification Routes from 2,6-Lutidine

An alternative synthetic approach starts from 2,6-lutidine :

- Step 1: Oxidation of 2,6-lutidine with potassium permanganate in water at 75-80 °C to produce 2,6-dinicotinic acid

- Step 2: Esterification of 2,6-dinicotinic acid with methanol under acidic conditions to yield dimethyl esters

- Step 3: Reduction of dimethyl esters to 2,6-pyridine dimethanol using sodium borohydride and aluminum chloride in a THF/toluene mixture at low temperature (0-5 °C)

- Step 4: Reaction of 2,6-pyridine dimethanol with sulfur oxychloride in methanol to form 2,6-dichloromethyl pyridine hydrochloride

- Yield: Approximately 80% molar yield for the final hydrochloride salt.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Key Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on 2,6-dichloropyridine esters | Methyl 2,6-dichloropyridine-4-carboxylate | 4-methylbenzenethiolate, NaOMe, methylamine | DMF, MeOH reflux, 30-140 °C | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | 67 (overall) | High regioselectivity, multi-step |

| Catalytic hydrogenolysis | 2-Methyl-6-chloropyridine-4-carboxylic acid methyl ester | Pd/C, H2, hydrazine hydrate | Methanol, atmospheric pressure, 50 °C | 2-Methyl-6-pyridine-4-carboxylic acid hydrazide | 80 (intermediate) | Requires catalyst and halide scavenger |

| Oxidation and esterification from 2,6-lutidine | 2,6-Lutidine | KMnO4, MeOH, NaBH4, AlCl3, SOCl2 | 75-80 °C oxidation, 0-5 °C reduction | 2,6-Dichloromethyl pyridine hydrochloride | 80 | Multi-step, scalable |

Research Findings and Notes

The regioselectivity of nucleophilic substitution on dichloropyridine esters is highly solvent-dependent. DMF favors substitution at the 6-position, while other solvents may favor the 2-position.

Use of 4-methylbenzenethiolate anion as an intermediate nucleophile significantly improves regioselectivity and overall yield for the 6-substituted product.

Catalytic hydrogenolysis is an efficient method for removing halogen substituents without hydrolyzing esters, especially when combined with halogen-binding agents.

The oxidation of 2,6-lutidine to dinicotinic acid and subsequent transformations provide an alternative route to dichloromethyl pyridine derivatives, which can be further converted to target compounds.

The final hydrochloride salt form is typically obtained by acidification or treatment with hydrogen chloride during or after the synthesis steps.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxy-6-methylpyridine-4-carboxylic acid derivatives, and how can reaction yields be optimized?

- Methodology : The oxidation of methyl-substituted pyridines using potassium permanganate (KMnO₄) under controlled conditions (90–95°C, aqueous medium) is a common approach. For example, 5-methoxy-2-methylpyridine oxidation yielded 47% of the carboxylic acid derivative after acidification and isolation via copper salt precipitation .

- Optimization : Adjusting the stoichiometry of KMnO₄, reaction time, and temperature can improve yields. Purification via recrystallization or column chromatography is critical for removing side products like unreacted starting materials.

Q. How can the purity of 2-methoxy-6-methylpyridine-4-carboxylic acid hydrochloride be verified?

- Analytical Techniques :

- Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., C: 54.92% calc. vs. 54.61% found in similar pyridinecarboxylic acids) .

- Spectroscopy : Use ¹H NMR to confirm substituent positions (e.g., methoxy protons at δ 3.85 ppm and aromatic protons at δ 7.0–8.3 ppm) .

- Chromatography : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as described for structurally related methoxypyridine derivatives .

Advanced Research Questions

Q. How do electronic effects of methoxy and methyl groups influence the reactivity of the pyridine ring in catalytic applications?

- Mechanistic Insight : The electron-donating methoxy group (at position 2) increases electron density at the pyridine ring, enhancing susceptibility to electrophilic substitution. In contrast, the methyl group (position 6) sterically hinders certain reactions, requiring tailored catalysts or higher temperatures .

- Experimental Design : Use density functional theory (DFT) calculations to map electron distribution and validate with kinetic studies under varying conditions.

Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) caused by substituent proximity in 2-methoxy-6-methylpyridine derivatives?

- Data Contradiction Analysis :

- Variable Temperature NMR : Resolve overlapping peaks by lowering temperature to reduce conformational exchange .

- 2D NMR Techniques : Employ COSY or NOESY to assign coupling between adjacent protons (e.g., pyridine protons at δ 7.4–8.3 ppm) .

- Isotopic Labeling : Introduce deuterated solvents or substituents to simplify complex splitting patterns.

Q. How can the carboxylic acid moiety in this compound be functionalized for targeted drug delivery systems?

- Synthetic Pathways :

- Esterification : React with methanol/HCl to form methyl esters, improving lipophilicity (e.g., methyl 2-methoxypyridine-5-carboxylate synthesis with >97.0% purity) .

- Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate with amine-containing biologics, as demonstrated in peptide-modified pyridine derivatives .

Methodological Considerations Table

| Research Objective | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | KMnO₄ oxidation, copper salt precipitation | |

| Purity Validation | Elemental analysis, HPLC, NMR | |

| Substituent Effect Analysis | DFT calculations, kinetic studies | |

| Spectral Data Resolution | 2D NMR, variable temperature NMR | |

| Carboxylic Acid Functionalization | Esterification, amide coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.